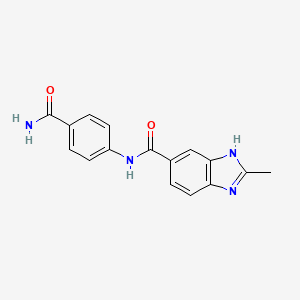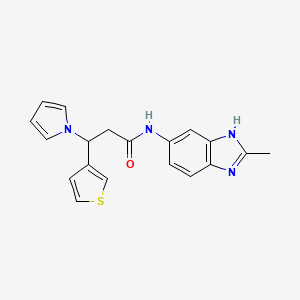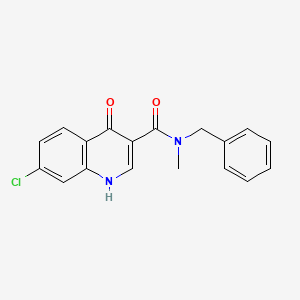![molecular formula C22H25N3O5 B10988741 N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)
N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxyl group, a methoxybenzyl group, and an imidazolidinyl ring, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the protection of phenolic groups using 4-methoxybenzyl chloride (PMB-Cl) under ultrasound-promoted conditions . This is followed by the formation of the imidazolidinyl ring through oxidative diazotization and reductive elimination processes .
Industrial Production Methods
Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazolidinyl ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the imidazolidinyl ring can produce various amine derivatives.
Scientific Research Applications
N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxybenzyl groups play crucial roles in binding to target proteins, while the imidazolidinyl ring may facilitate the modulation of enzymatic activities. These interactions can lead to various biological effects, including the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)propanamide: Shares the hydroxyl group but lacks the methoxybenzyl and imidazolidinyl components.
N-Propionyl-p-aminophenol: Similar in structure but with different functional groups and properties.
Uniqueness
N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C22H25N3O5/c1-30-18-8-4-16(5-9-18)14-25-21(28)19(24-22(25)29)10-11-20(27)23-13-12-15-2-6-17(26)7-3-15/h2-9,19,26H,10-14H2,1H3,(H,23,27)(H,24,29) |
InChI Key |
MUHLDGNWBFFANR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10988662.png)
![N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10988673.png)
![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(piperidin-1-yl)ethoxy]phenyl}propanamide](/img/structure/B10988675.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10988695.png)

![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)
![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10988726.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10988732.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10988737.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)
![1-(4-Methoxybenzyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10988757.png)
